p-(Benzyloxy)phenyl bis(1-aziridinyl)phosphinate
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Overview
Description
p-(Benzyloxy)phenyl bis(1-aziridinyl)phosphinate is a chemical compound with the molecular formula C17H19N2O3P and a molecular weight of 330.3181. It is also known by its systematic name, phosphinic acid, bis(1-aziridinyl)-, p-(benzyloxy)phenyl ester . This compound is characterized by the presence of aziridine rings, which are three-membered nitrogen-containing heterocycles, and a phosphinate group.
Preparation Methods
The synthesis of p-(Benzyloxy)phenyl bis(1-aziridinyl)phosphinate typically involves the reaction of p-(benzyloxy)phenol with bis(1-aziridinyl)phosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the stability of the aziridine rings and to prevent unwanted side reactions .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Scientific Research Applications
p-(Benzyloxy)phenyl bis(1-aziridinyl)phosphinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of p-(Benzyloxy)phenyl bis(1-aziridinyl)phosphinate primarily involves the reactivity of its aziridine rings. These rings can undergo nucleophilic ring-opening reactions, leading to the formation of various substituted products. The phosphinate group can also participate in reactions, such as oxidation and hydrolysis, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar compounds to p-(Benzyloxy)phenyl bis(1-aziridinyl)phosphinate include:
P,P-Bis(1-aziridinyl)phosphinic amide: This compound also contains aziridine rings and a phosphinic group, but it differs in its amide functionality.
Phosphinic acid, bis(1-aziridinyl)-, 4-(phenylmethoxy)phenyl ester: This is another name for this compound, highlighting its structural similarity.
The uniqueness of this compound lies in its combination of aziridine rings and a phosphinate ester, which provides a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
41920-59-6 |
---|---|
Molecular Formula |
C17H19N2O3P |
Molecular Weight |
330.32 g/mol |
IUPAC Name |
1-[aziridin-1-yl-(4-phenylmethoxyphenoxy)phosphoryl]aziridine |
InChI |
InChI=1S/C17H19N2O3P/c20-23(18-10-11-18,19-12-13-19)22-17-8-6-16(7-9-17)21-14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
InChI Key |
SBFANFPJKBWQMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(N2CC2)OC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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